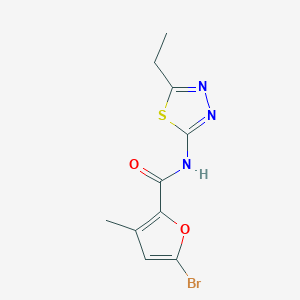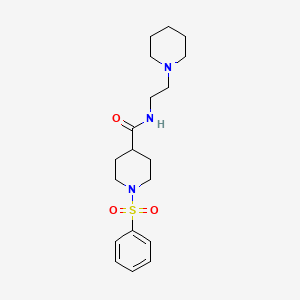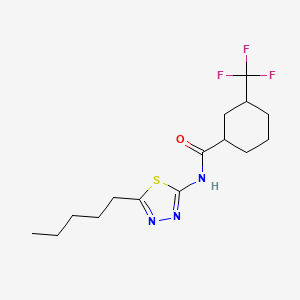
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTF is a small molecule that belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has also been shown to modulate the activity of neurotransmitters, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been shown to have various biochemical and physiological effects in scientific studies. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has also been shown to induce cell death in cancer cells, which may contribute to its anti-cancer activity. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has also been shown to modulate the activity of neurotransmitters, which may contribute to its potential use in treating neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide in lab experiments is its small molecular size, which allows for easy penetration into cells and tissues. Another advantage is its synthetic accessibility, which allows for easy production and modification. One limitation of using 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Future Directions
There are several future directions for research on 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide. One direction is to investigate its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential use in combination with other anti-cancer agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide and its potential use in treating neurological disorders.
Synthesis Methods
The synthesis of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 2-bromo-3-methylfuran-2-carboxylic acid chloride in the presence of a base. The reaction yields 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide as a white solid, which can be purified through recrystallization.
Scientific Research Applications
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been investigated for its potential therapeutic applications in various scientific studies. One study found that 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide had anti-cancer activity by inducing cell death in cancer cells. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-3-7-13-14-10(17-7)12-9(15)8-5(2)4-6(11)16-8/h4H,3H2,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBQBELMKXYDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7550845.png)
![2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7550851.png)
![4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B7550873.png)


![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)

![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550907.png)
![N-[1-[4-(benzimidazol-1-yl)phenyl]ethyl]-N-methylpyrimidin-2-amine](/img/structure/B7550914.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-[[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B7550920.png)
![1-(3,4-difluorophenyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7550923.png)
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxo-1-phenylethyl] 2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylate](/img/structure/B7550936.png)
![N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B7550946.png)